![molecular formula C22H29N5O2 B2711227 3-isobutyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-25-6](/img/structure/B2711227.png)
3-isobutyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-isobutyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" is an interesting heterocyclic molecule featuring a unique arrangement of functional groups. Its structure consists of a pyrimido-purine fused ring system with various alkyl and aryl substituents. These complex molecular configurations give it distinctive chemical and physical properties, making it of significant interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions:
Initial Synthesis: The synthesis often begins with the preparation of 6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione. This intermediate can be synthesized via a multi-step reaction involving cyclization and condensation reactions.
Functional Group Additions: Next, the introduction of the isobutyl, dimethyl, and phenethyl groups is achieved through substitution reactions. These steps might involve the use of alkyl halides under basic or acidic conditions.
Final Assembly: The final product, 3-isobutyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, is obtained by carefully controlling reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity.
Industrial Production Methods:
Scaling up the synthesis for industrial production involves optimizing each step to maximize efficiency and minimize cost. Techniques such as flow chemistry might be employed to increase reaction rates and control. Solvent selection, reaction kinetics, and purification steps are meticulously fine-tuned to produce the compound on a large scale.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may alter its substituent groups or the central heterocyclic system.
Reduction: Similarly, reduction reactions could be employed to modify specific functional groups, potentially altering the compound's activity.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur, allowing for further modification of the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Typical agents include potassium permanganate or hydrogen peroxide under controlled conditions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride may be used, often in an inert atmosphere to prevent unwanted reactions.
Solvents: Depending on the reaction, solvents such as dimethyl sulfoxide (DMSO) or acetonitrile could be employed to dissolve reactants and control reaction rates.
Major Products:
科学的研究の応用
The compound's unique structure and reactivity make it valuable in various scientific fields:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potentially studied for its interactions with biological macromolecules or as a probe in biochemical assays.
Industry: Utilized in materials science or as part of formulations requiring specific chemical properties.
作用機序
The exact mechanism by which 3-isobutyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exerts its effects can involve interactions with various molecular targets. This might include binding to specific enzymes or receptors, thereby altering biochemical pathways. The compound's multiple functional groups enable it to engage in diverse interactions, making its action highly context-dependent.
類似化合物との比較
Similar Compounds: Examples include other substituted purines or pyrimidines such as adenine derivatives or allopurinol.
Unique Aspects: The combination of isobutyl, dimethyl, and phenethyl groups, along with the pyrimido-purine scaffold, sets it apart, potentially offering unique reactivity and specificity in its applications. This structural diversity is crucial for its distinctive properties and varied uses in research and industry.
Got more burning questions or another topic in mind?
特性
IUPAC Name |
1,7-dimethyl-3-(2-methylpropyl)-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-15(2)12-27-20(28)18-19(24(4)22(27)29)23-21-25(13-16(3)14-26(18)21)11-10-17-8-6-5-7-9-17/h5-9,15-16H,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDKPFPPDXUFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(C)C)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-{[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B2711146.png)
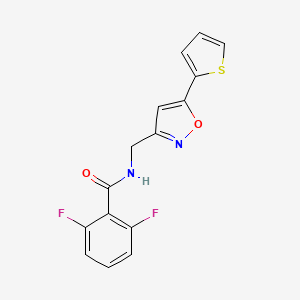
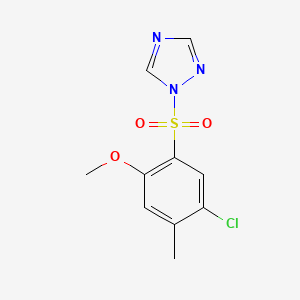
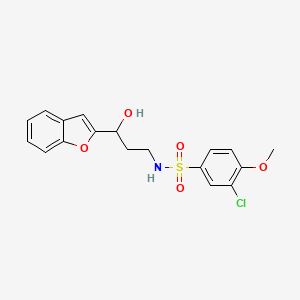
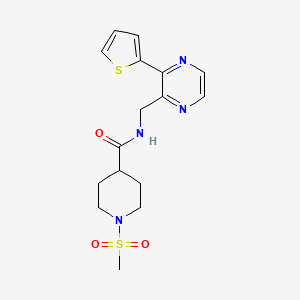
![1-(2-Amino-6-phenylpyrido[2,3-d]pyrimidin-7-yl)-3-tert-butylurea](/img/new.no-structure.jpg)
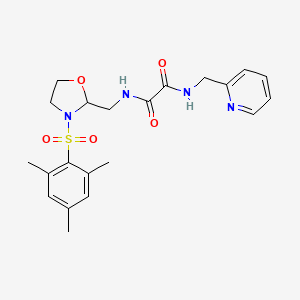
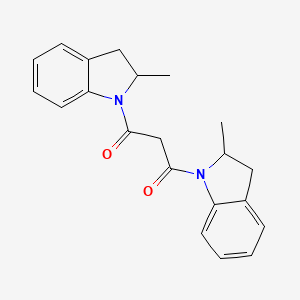
![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2711159.png)
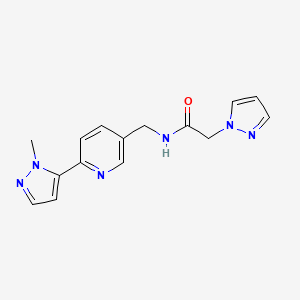
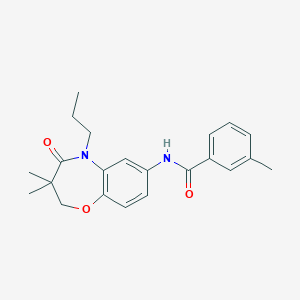
![3-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2711166.png)
